molecular formula C4H7NO3 B1598665 1,3-oxazolidine-4-carboxylic Acid CAS No. 306274-78-2

1,3-oxazolidine-4-carboxylic Acid

Cat. No.: B1598665
CAS No.: 306274-78-2
M. Wt: 117.1 g/mol
InChI Key: XFZIPCXDWCWTCH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Advanced Organic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are fundamental to organic chemistry and play a pivotal role in the development of new pharmaceuticals, agrochemicals, and materials. longdom.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules. This makes them essential components in drug discovery, with a vast number of approved drugs featuring heterocyclic cores. longdom.orgijsrtjournal.com These scaffolds provide a three-dimensional framework that can be strategically modified to interact with biological targets with high specificity and efficacy. researchgate.net

Nitrogen-containing heterocycles, in particular, are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. nih.gov The ability to synthesize a diverse range of heterocyclic structures with precision has been a driving force in the advancement of organic synthesis and has led to the discovery of novel compounds with significant therapeutic potential.

Overview of 1,3-Oxazolidine-4-carboxylic Acid as a Versatile Synthetic Building Block

This compound stands out as a valuable and versatile building block in organic synthesis. Its structure is closely related to the amino acid proline, and it is sometimes referred to as a proline analog. nih.govnih.govanaspec.commedchemexpress.com This relationship allows it to be used in peptide synthesis to introduce conformational constraints and modulate the biological activity of peptides. mdpi.com

The oxazolidine (B1195125) ring system can be readily synthesized and functionalized, providing access to a wide range of derivatives. google.comajchem-a.com For instance, the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds has been achieved with high yields using environmentally friendly methods. google.com These compounds serve as important intermediates in medicinal chemistry, particularly for the synthesis of antibacterial agents. google.comnih.gov The versatility of the this compound scaffold is further demonstrated by its use in the creation of diverse molecular libraries for drug discovery programs. nih.gov

Evolution of Research Perspectives on this compound and its Derivatives

Research interest in this compound and its derivatives has evolved significantly over time. Initially, much of the focus was on the fundamental synthesis and characterization of the oxazolidine ring system. acs.org Early studies explored the conformational properties of polymers derived from oxazolidine-4-carboxylic acid. acs.org

More recently, the focus has shifted towards the application of these compounds in medicinal chemistry and materials science. longdom.org The discovery of the oxazolidinone class of antibiotics, with linezolid (B1675486) being a prominent example, spurred extensive research into the synthesis of new oxazolidinone derivatives with improved antibacterial activity against multidrug-resistant bacteria. nih.govnih.gov

Current research continues to explore the potential of this compound as a chiral auxiliary and a precursor for the synthesis of novel heterocyclic systems. researchgate.netacs.org The development of new synthetic methodologies, including palladium-catalyzed reactions, has expanded the toolkit for modifying the oxazolidine scaffold and creating complex molecules with tailored properties. acs.org The ability to use carboxylic acids as traceless activating groups in conjugate additions further highlights the ongoing innovation in this field. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

PropertyValueReference
IUPAC Name(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid nih.gov
Molecular FormulaC4H5NO4 nih.govnih.gov
Molecular Weight131.09 g/mol nih.govbiosynth.com
CAS Number83841-00-3 nih.gov
InChIKeyXMFFFMBLTDERID-UWTATZPHSA-N nih.gov

Table 2: Selected Research on this compound Derivatives

Derivative TypeResearch FocusKey FindingsReference
2-Oxo-oxazolidine-4-carboxylic acidsSynthesis and application as medicinal intermediatesEnvironmentally friendly synthesis with high yields; useful for creating antibacterial agents. google.com
Oxazolidinone AntibioticsDevelopment of new antibacterial agentsIdentification of potent derivatives against Gram-positive and Gram-negative bacteria. nih.govnih.gov
Pseudoproline DerivativesUse in peptide synthesisAct as masked residues to disrupt peptide aggregation and suppress side reactions. mdpi.com
Thiazolidine-4-carboxylic Acid AnalogsProline metabolism and protein synthesisActs as a proline analog and can be incorporated into proteins. nih.govnih.gov

Properties

IUPAC Name

1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZIPCXDWCWTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398816
Record name 1,3-oxazolidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306274-78-2
Record name 1,3-oxazolidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3 Oxazolidine 4 Carboxylic Acid and Its Stereoisomers

Cyclization Strategies for the Formation of the 1,3-Oxazolidine Ring

The formation of the 1,3-oxazolidine ring is the cornerstone of synthesizing 1,3-oxazolidine-4-carboxylic acid. Various cyclization strategies have been developed to achieve this, often starting from readily available precursors.

Condensation Reactions Involving Amino Acid Precursors and Carbonyl Compounds

A primary and straightforward method for forming the 1,3-oxazolidine ring involves the condensation reaction between an amino acid, such as serine or threonine, and a carbonyl compound. researchgate.netlibretexts.org This reaction typically proceeds by forming a Schiff base or an imine, followed by an intramolecular cyclization to yield the oxazolidine (B1195125) ring. The reaction of two amino acids can lead to a dipeptide, where the bond between the amine nitrogen of one and the carboxyl carbon of the other is a peptide bond. libretexts.org A small molecule, often water, is eliminated during this process. libretexts.org

For instance, the reaction of L-cysteine with D-hexoses like D-galactose and D-mannose results in the formation of (2R,4R)-2-(polyhydroxyalkyl)-1,3-thiazolidine-4-carboxylic acids, which are structurally related to oxazolidines. nih.gov In these structures, the sugar moiety and the carboxylate group adopt a cis configuration relative to the thiazolidinium ring. nih.gov

Intramolecular Esterification and Oxidation Routes

Intramolecular esterification, also known as a Fischer esterification, presents another pathway to the oxazolidine ring system, particularly when the starting molecule contains both a carboxylic acid and an alcohol group. khanacademy.orgaklectures.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the hydroxyl group within the same molecule to form a cyclic ester, or lactone. youtube.comyoutube.com This strategy is particularly effective for forming five or six-membered rings. youtube.com

Oxidative cyclization methods have also been employed. For example, the use of tert-butyl hydroperoxide in water as an oxidant with tetrabutylammonium (B224687) iodide as a catalyst can construct functionalized oxazolidines through oxidative C(sp³)–H functionalization and subsequent C-O/C-N bond formation. organic-chemistry.org

Use of Specific Carbonylic Reagents (e.g., Bis(trichloromethyl) Carbonate, S,S'-Dimethyl Dithiocarbonate)

Specific carbonylic reagents offer efficient routes to this compound derivatives. Bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is a versatile and solid phosgene (B1210022) substitute used in the synthesis of various heterocyclic compounds. researchgate.netdcfinechemicals.com It can be used to convert serine into 2-oxooxazolidine-4-carboxylic acid. google.com However, traditional methods using triphosgene in organic solvents like dioxane can result in low yields. google.com

A more recent and environmentally friendly method utilizes S,S'-dimethyl dithiocarbonate. google.com This process involves reacting a multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis under alkaline conditions to yield the multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compound with high yields of over 86%. google.com

ReagentPrecursorSolventKey FeaturesYield
Bis(trichloromethyl) CarbonateL-serineDioxane/WaterLow yield in some traditional methods. google.com8.5% google.com
S,S'-Dimethyl DithiocarbonateDL-serine methyl ester hydrochlorideWaterEnvironmentally friendly, high safety, high yield. google.com>86% google.com

Cyclization from Serine and Threonine Derivatives

Serine and threonine are natural and readily available chiral starting materials for the synthesis of 1,3-oxazolidine-4-carboxylic acids. The cyclization is often achieved by reacting the amino acid with a carbonyl-containing reagent. For instance, the reaction of L-serine with bis(trichloromethyl) carbonate can yield (S)-2-oxooxazolidine-4-carboxylic acid. google.com Similarly, using (2R,3S)-methyl 2-amino-3-hydroxybutyrate methyl ester hydrochloride (a threonine derivative) as a starting material can produce (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid. google.com The reaction of serine with formaldehyde (B43269) can also lead to the formation of 1,3-oxazolidine derivatives. researchgate.net

Stereoselective Synthesis and Control of Configuration

Controlling the stereochemistry at the C4 position of the oxazolidine ring is critical for the synthesis of enantiomerically pure target molecules.

Enantioselective Approaches for (4R)- and (4S)-Isomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. youtube.com For this compound, this involves establishing the desired (4R)- or (4S)-configuration.

One approach involves the use of chiral starting materials. For example, starting with L-serine (which has an S configuration) and reacting it with S,S'-dimethyl dithiocarbonate leads to the formation of (S)-2-oxooxazolidine-4-carboxylic acid with a reported yield of 88%. google.combiosynth.comnih.gov Conversely, while not explicitly detailed for the (4R)-isomer in the provided context, using D-serine would be the logical starting point for its synthesis.

Another strategy is the kinetic resolution of a racemic mixture. This technique uses a chiral catalyst or reagent to preferentially react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. nih.gov For instance, an asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides, catalyzed by a chiral titanium complex, can yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities through a kinetic resolution process. nih.gov

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. orgsyn.org Although the provided information does not directly describe the use of a chiral auxiliary for the synthesis of this compound itself, it is a well-established method in asymmetric synthesis. orgsyn.orgbioorg.org

Starting MaterialReagentProductYield
L-serine methyl ester hydrochlorideS,S'-dimethyl dithiocarbonate(S)-2-oxooxazolidine-4-carboxylic acid88% google.com
DL-serine methyl ester hydrochlorideS,S'-dimethyl dithiocarbonate2-oxo-oxazolidine-4-carboxylic acid- google.com
(2R,3S)-methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochlorideS,S'-dimethyl dithiocarbonate(4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid87% google.com

Diastereoselective Control in Derivative Synthesis

Achieving high diastereoselectivity is critical when creating multiple stereocenters in the oxazolidine ring and its derivatives. Various strategies have been developed to control the relative stereochemistry of substituents, often employing chiral auxiliaries, substrate control, or catalyst-directed pathways.

One effective method involves the diastereoselective reaction of N-substituted chiral 1,3-oxazolidines with nucleophiles like Grignard reagents. For instance, the reaction of a 1,3-oxazolidine derived from L-prolinol with Grignard reagents can produce diastereomeric adducts with isomer ratios as high as 93:7, demonstrating significant facial selectivity. clockss.org This approach has been successfully applied to the enantioselective synthesis of piperidine (B6355638) alkaloids. clockss.org

Cascade reactions, which form multiple bonds in a single operation, offer an efficient route to highly substituted oxazolidines with excellent diastereoselectivity. A cascade inter-intramolecular double Michael reaction of curcumins with arylidenemalonates, catalyzed by a phase transfer catalyst in an aqueous medium, yields highly functionalized cyclohexanones fused with a 1,3-dicarbonyl system, often with complete diastereoselectivity. beilstein-journals.org A plausible mechanism involves an initial Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition. beilstein-journals.org

Another powerful technique is the asymmetric aldol (B89426)/Curtius reaction sequence. This method can be used to synthesize 4,5-disubstituted oxazolidin-2-ones from β-hydroxy carbonyl substrates. nih.gov The reaction proceeds with good to excellent conversions and allows for the creation of specific diastereomers, which has been leveraged for the concise total synthesis of natural products like (−)-cytoxazone. nih.gov Similarly, multi-component reactions involving anilines, ethyl glyoxalate, and epoxides can furnish chiral 1,3-oxazolidine derivatives with good diastereoselectivities and enantioselectivities. nih.govresearchgate.net

The table below summarizes the diastereoselectivity achieved in the synthesis of various oxazolidine derivatives using different methods.

ReactantsMethodProduct TypeDiastereomeric Ratio (d.r.)Reference
1,3-Oxazolidine & Grignard ReagentNucleophilic AdditionChiral Amine93:7 clockss.org
Anilines, Ethyl Glyoxalate, EpoxidesMulti-component Reaction1,3-Oxazolidine Derivativeup to 20:1 researchgate.net
β-Hydroxy Carbonyl SubstratesAldol/Curtius Reaction4,5-Disubstituted Oxazolidin-2-oneGood to Excellent Conversion nih.gov
Curcumins & ArylidenemalonatesCascade Double Michael ReactionFunctionalized CyclohexanoneComplete Diastereoselectivity beilstein-journals.org

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions, including the choice of catalyst and solvent, is paramount for improving yield, selectivity, and the environmental profile of synthetic routes to this compound and its analogues.

A diverse array of catalysts has been employed to facilitate the formation of the oxazolidine ring with high efficiency and stereocontrol. These range from metal-based catalysts to biocatalysts.

Metal Catalysis: Transition metals like rhodium, palladium, silver, and iron are widely used. Rhodium(I) complexes can catalyze the asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate, followed by intramolecular cyclization to yield chiral oxazolidinones with excellent enantioselectivities. nih.gov Palladium(0) catalysts are effective in decarboxylative cycloadditions of vinylethylene carbonates with imines to produce 4-vinyloxazolidines with high enantio- and diastereoselectivity. organic-chemistry.org Silver triflate (AgOTf) promotes tandem olefin isomerization and intramolecular hydroamination to form various 1,3-heterocycles. organic-chemistry.org Iron porphyrin complexes act as Lewis acids, catalyzing the cycloaddition of aziridines with aldehydes to give oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org

Organocatalysis: Chiral organocatalysts provide a metal-free alternative. A chiral magnesium phosphate (B84403) catalyst has been shown to be highly efficient in the one-pot enantioselective synthesis of 1,3-oxazolidines from alcohols and imines, proceeding through a hemiaminal intermediate. acs.orgorganic-chemistry.org Proline, a simple amino acid, is a well-known bifunctional catalyst capable of forming an enamine and activating an electrophile, facilitating aldol reactions that can lead to oxazolidine precursors. youtube.com

Biocatalysis: Enzymes offer a green and highly selective catalytic approach. Engineered myoglobin-based catalysts have been developed for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives, providing a biocatalytic route to enantioenriched oxazolidinones with high yields and enantioselectivity. acs.org This enzymatic strategy demonstrates high functional group tolerance. acs.org

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
Metal CatalystRh(I) ComplexAsymmetric Ring-Opening/CyclizationExcellent enantioselectivity nih.gov
Metal CatalystPd(0) ComplexDecarboxylative CycloadditionHigh enantio- and diastereoselectivity organic-chemistry.org
Metal CatalystAgOTfTandem Isomerization/HydroaminationHigh atom economy, good yields organic-chemistry.org
Metal CatalystIron PorphyrinCycloadditionHigh regio- and diastereoselectivity organic-chemistry.org
OrganocatalystChiral Magnesium PhosphateEnantioselective Addition/CyclizationHigh yields, excellent enantioselectivity acs.orgorganic-chemistry.org
BiocatalystEngineered MyoglobinIntramolecular C-H AminationHigh enantioselectivity, green chemistry acs.org

The development of "green" synthetic methods is a major goal in modern chemistry, aiming to reduce the use of hazardous organic solvents and improve safety and sustainability. For the synthesis of 2-oxo-oxazolidine-4-carboxylic acid, a key derivative, environmentally friendly routes have been established.

A notable example is a synthetic method that uses water as the solvent. google.com This process involves reacting a 3-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by a hydrolysis reaction. google.com This approach is not only environmentally benign but also boasts high safety, operational simplicity, and easy control of reaction conditions, achieving product yields exceeding 86%. google.com This contrasts sharply with older methods that relied on organic solvents like dioxane and produced significantly lower yields. google.com Cascade reactions are also considered ecologically and economically favorable due to their atom and resource economy. nih.gov

Starting MaterialReagentSolventKey AdvantagesYieldReference
DL-serine methyl ester hydrochlorideS,S'-dimethyl dithiocarbonateWaterEnvironmentally friendly, high safety, simple operation>86% google.com
L-serineBis(trichloromethyl) carbonate1M NaOH (aq) / DioxaneTraditional Method8.5% google.com

Scalable Production Methods for Research Applications

The ability to scale up a synthesis is crucial for producing sufficient quantities of a compound for extensive research, such as in medicinal chemistry applications. google.com Scalability requires robust reactions that maintain efficiency and yield when moving from milligram to gram scale or larger.

Biocatalytic methods have shown promise for scalable synthesis. The enzymatic C(sp³)–H amination for producing enantioenriched oxazolidinones has been successfully demonstrated on a preparative scale, highlighting its utility for producing key intermediates for drug development. acs.org

One-pot synthesis strategies are also advantageous for scalability as they reduce the number of unit operations and purification steps. A one-pot method for synthesizing 1,3,4-oxadiazoles (structurally related heterocycles) from acylhydrazides has been scaled up to the gram level (1.4 g) without a significant decrease in reactivity, demonstrating the practicality of such approaches. mdpi.com Similarly, methods for the rapid and scalable synthesis of oxazoles directly from carboxylic acids have been developed, including gram-scale production of bioactive molecules. nih.govnih.gov

A method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds from DL-serine methyl ester hydrochloride has been detailed starting with 2.3g (15mmol) of the reactant, indicating its applicability on a research-relevant scale. google.com

Applications in Peptide and Peptidomimetic Chemistry

1,3-Oxazolidine-4-carboxylic Acid as a Conformationally Restricted Amino Acid Surrogate

The incorporation of this compound can be particularly useful in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By replacing a native amino acid with this surrogate, chemists can enforce a desired conformation that may be responsible for the peptide's interaction with its biological target. This approach allows for the systematic exploration of the conformational requirements for biological activity and can lead to the development of more potent and selective therapeutic agents.

Role as a Pseudo-Proline (Oxd Residue) in Peptide Design

This compound, often referred to as a pseudo-proline (ψ-Pro) or an Oxazolidine (B1195125) (Oxd) residue, plays a pivotal role in modern peptide design and synthesis. wikipedia.orgacs.org It is typically derived from serine or threonine residues and is incorporated into peptide chains to address several challenges associated with peptide chemistry. wikipedia.org

The primary function of incorporating a this compound residue is to introduce a "kink" or a turn in the peptide backbone. peptide.com This is due to the constrained nature of the five-membered oxazolidine ring, which mimics the structural effect of a proline residue. wikipedia.org This induced bend disrupts the formation of regular secondary structures like β-sheets, which are often responsible for peptide aggregation. wikipedia.orgiris-biotech.de By breaking the regular hydrogen bonding patterns between peptide chains, the Oxd residue enhances the solubility and solvation of the growing peptide, facilitating more efficient synthesis. wikipedia.orgacs.org

The conformational preferences of peptides containing these pseudo-proline residues have been studied, revealing that they exert a significant influence on the peptide backbone's geometry. acs.org This controlled introduction of a turn is a powerful tool for designing peptides with specific three-dimensional structures, which is often a prerequisite for biological activity.

A key characteristic of proline-containing peptides is the slow isomerization between the cis and trans conformations of the preceding amide bond. The incorporation of a this compound residue can influence this equilibrium. Studies have shown that peptides containing pseudo-proline residues exhibit an increased population of the cis isomer compared to their proline counterparts. acs.org

Furthermore, the rate of cis-trans isomerization is often enhanced in the presence of an Oxd residue. acs.org This is attributed to a lowered energy barrier for the transition state of the isomerization process. The substitution of a heteroatom (oxygen) in the ring is thought to alter the electron density of the amide bond and influence the ring's puckering, both of which contribute to the modified isomerization kinetics. acs.org This ability to modulate the cis/trans ratio can be critical for fine-tuning the conformational properties and biological function of a peptide.

Peptide aggregation is a major obstacle in solid-phase peptide synthesis (SPPS), particularly for long or hydrophobic sequences. The formation of intermolecular β-sheets can lead to poor solvation, incomplete coupling reactions, and low yields of the desired peptide. wikipedia.orgnih.gov The incorporation of this compound as a pseudo-proline is a highly effective strategy to mitigate this problem. wikipedia.orgiris-biotech.de

By inducing a kink in the peptide backbone, the Oxd residue disrupts the hydrogen bonding patterns necessary for β-sheet formation. wikipedia.orgpeptide.com This "structure-breaking" effect prevents the peptide chains from aligning and aggregating, thereby maintaining their solubility and accessibility for subsequent chemical reactions. iris-biotech.de The strategic placement of pseudo-proline residues, often at intervals of 5-6 amino acids, can significantly improve the efficiency of SPPS, leading to higher purity and yield of the final product. merckmillipore.com This approach has proven particularly valuable in the synthesis of difficult and long peptide sequences. wikipedia.orgmerckmillipore.com

Challenge in Peptide Synthesis Role of this compound (Oxd) Mechanism of Action Outcome
Peptide AggregationStructure-Disrupting Building Block. iris-biotech.deInduces a "kink" in the peptide backbone, disrupting β-sheet formation. wikipedia.orgpeptide.comIncreased peptide solubility and solvation. wikipedia.orgacs.org
Difficult SequencesSolubilizing Moiety. wikipedia.orgPrevents intermolecular hydrogen bonding. peptide.comImproved coupling efficiency and higher yields. peptide.commerckmillipore.com
Low PurityAggregation Prevention. wikipedia.orgMinimizes the formation of aggregation-related byproducts.Enhanced purity of the crude peptide. merckmillipore.com

Integration into Foldamers and Constrained Peptidomimetics

The unique structural properties of this compound make it a valuable building block for the construction of foldamers and other constrained peptidomimetics. wikipedia.orgiris-biotech.deunibo.it Foldamers are synthetic oligomers that adopt well-defined, folded conformations, mimicking the secondary structures of natural biopolymers like proteins. By incorporating Oxd residues into a polymer chain, researchers can precisely control the local geometry and induce specific folding patterns.

The inherent rigidity of the oxazolidine ring acts as a conformational "staple," directing the folding of the chain into predictable structures. unibo.it This allows for the design of novel molecular architectures with tailored shapes and functionalities. These constrained peptidomimetics are of great interest in medicinal chemistry as they can exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their more flexible, natural peptide counterparts. The ability to create specific, stable three-dimensional structures is a key advantage in the development of new therapeutic agents and advanced materials. unibo.it

Modulation of Peptide Stability and Biological Activity through Oxazolidine Incorporation

The incorporation of this compound into a peptide sequence can have a profound impact on both its stability and biological activity. wikipedia.org The constrained nature of the oxazolidine ring can protect the peptide from enzymatic degradation by making the amide bonds less accessible to proteases. This increased metabolic stability is a significant advantage for the development of peptide-based drugs, as it can lead to a longer half-life in the body. nih.govnih.gov

Furthermore, by enforcing a specific conformation, the Oxd residue can pre-organize the peptide into a shape that is optimal for binding to its biological target. wikipedia.org This can lead to a significant increase in binding affinity and, consequently, enhanced biological activity. The ability to fine-tune the three-dimensional structure of a peptide through the strategic placement of oxazolidine residues provides a powerful tool for optimizing its therapeutic properties. This approach has been successfully used to design more potent and selective peptide-based drugs. wikipedia.org

Property Effect of this compound Incorporation Underlying Mechanism
Metabolic Stability Increased resistance to proteolytic degradation. nih.govnih.govThe rigid ring structure sterically hinders access of proteases to nearby amide bonds.
Biological Activity Potentiation or modulation of activity. wikipedia.orgEnforces a bioactive conformation, leading to improved binding to the target receptor.
Conformational Control Induces specific secondary structures (e.g., turns). wikipedia.orgpeptide.comThe constrained five-membered ring restricts the torsional angles of the peptide backbone.

Functionality As Chiral Auxiliaries and in Asymmetric Transformations

1,3-Oxazolidine-4-carboxylic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of new stereocenters in a predictable and controlled manner. wikipedia.org Among the various classes of chiral auxiliaries, those based on the 1,3-oxazolidinone scaffold have proven to be exceptionally versatile and effective in a wide range of asymmetric transformations. wikipedia.orgresearchgate.net These auxiliaries are typically derived from readily available and often inexpensive chiral 1,2-amino alcohols. researchgate.net The core principle behind their application lies in their ability to be N-acylated, and the resulting N-acyl-1,3-oxazolidinones can then undergo a variety of stereoselective reactions at the α-carbon of the acyl group. williams.eduacs.org

The stereochemical outcome of these reactions is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate derived from the N-acyl group. williams.edu This forces the incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity. williams.eduacs.org After the desired transformation, the chiral auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched product, and the auxiliary itself can often be recovered and reused. wikipedia.orgnih.gov

The utility of oxazolidinone auxiliaries has been demonstrated in numerous total syntheses of complex natural products. For instance, the synthesis of the macrolide cytovaricin by David A. Evans utilized oxazolidinone chiral auxiliaries to establish the absolute stereochemistry of nine stereocenters through one asymmetric alkylation and four asymmetric aldol (B89426) reactions. wikipedia.org

Stereoselective Alkylation Reactions Utilizing Oxazolidinone Derivatives

Stereoselective alkylation reactions using chiral oxazolidinone auxiliaries represent a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The process begins with the acylation of the oxazolidinone auxiliary. williams.eduacs.org Deprotonation of the resulting N-acyl oxazolidinone, typically with a strong base like sodium bis(trimethylsilyl)amide at low temperatures, generates a rigid (Z)-enolate. williams.edu

The chelated structure of this enolate, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone ring, directs the approach of an electrophile. williams.edu Alkylation with an alkyl halide occurs preferentially from the face opposite to the C4 substituent, leading to the formation of the desired diastereomer with high selectivity. williams.eduacs.org For example, the alkylation of the N-propionyl derivative of 4-benzyl-2-oxazolidinone with allyl iodide can yield a diastereomeric ratio of 98:2. williams.edu

A notable advancement in this area is the development of methods for the α-tertiary alkylation of N-(arylacetyl)oxazolidinones. nih.gov This transformation, which is challenging due to the steric hindrance of tertiary alkyl halides, has been achieved with high diastereoselectivity through the use of zirconium enolates. nih.gov This method allows for the direct installation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon. nih.gov

The following table summarizes the key steps and outcomes of a typical stereoselective alkylation using an oxazolidinone auxiliary:

StepReagents and ConditionsOutcome
AcylationPropionic anhydride, DMAPN-propionyl oxazolidinone
Enolate FormationNaN(TMS)₂, -78 °CRigid (Z)-enolate
AlkylationAllyl iodideDiastereomeric products (e.g., 98:2 ratio)
Auxiliary CleavageLiOH, H₂O₂Enantiomerically enriched 2-methyl-4-pentenoic acid

Asymmetric Aldol Reactions with Oxazolidinone Scaffolds

Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, and the use of chiral oxazolidinone auxiliaries has been a cornerstone in achieving high stereoselectivity. nih.govresearchgate.net The N-acyl oxazolidinones serve as chiral pro-nucleophiles, which upon enolization, react with aldehydes to produce β-hydroxy carbonyl compounds with the controlled formation of two new stereocenters. nih.govnih.gov

The stereochemical outcome of the aldol reaction is highly dependent on the enolization method and the Lewis acid used. Boron enolates, generated from N-acyl oxazolidinones using reagents like dibutylboryl triflate, typically lead to the formation of syn-aldol products with excellent diastereoselectivity. researchgate.net The transition state for this reaction is proposed to involve a six-membered ring Zimmerman-Traxler-like structure.

Conversely, by modifying the reaction conditions, such as changing the stoichiometry of titanium tetrachloride (TiCl₄) and the nature of the amine base, it is possible to selectively obtain non-Evans syn aldol products. researchgate.net Furthermore, the use of magnesium salts can catalyze the formation of anti-aldol products, which were previously more difficult to access. researchgate.net This flexibility allows for the synthesis of all four possible diastereoisomers of the aldol adduct starting from a single enantiomer of the chiral auxiliary. researchgate.net

A recent development involves the use of oligomeric ethylene (B1197577) glycol (OEG) tagged chiral oxazolidinones in solution-phase mixture synthesis. nih.gov This approach allows for the one-pot synthesis of multiple aldol adducts, which can then be separated by chromatography, providing the desired products in good yield and enantioselectivity. nih.gov

The following table presents a simplified overview of the stereochemical control in asymmetric aldol reactions using oxazolidinone auxiliaries:

Enolization Method/CatalystPredominant Aldol Adduct
Dibutylboryl triflatesyn
TiCl₄ (modified stoichiometry)non-Evans syn
Magnesium saltsanti

Application in Other Asymmetric Additions (e.g., Michael Addition, Bromolactonization)

Beyond alkylation and aldol reactions, chiral oxazolidinone auxiliaries have demonstrated significant utility in other asymmetric addition reactions, including Michael additions and bromolactonizations.

Michael Addition: The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. nih.govbuchler-gmbh.com Chiral N-enoyl-oxazolidinones serve as effective Michael acceptors. The stereochemical outcome is controlled by the C4 substituent of the oxazolidinone, which directs the incoming nucleophile to one face of the double bond. nih.gov This strategy has been successfully employed for the synthesis of β-substituted pyroglutamic acids. nih.gov The reaction often proceeds with high diastereoselectivity, although factors like the steric bulk of the reactants and the choice of base and solvent can influence the reaction rate and selectivity. nih.gov

Bromolactonization: Asymmetric bromolactonization is a cyclization reaction that involves the reaction of an unsaturated carboxylic acid with a bromine source to form a bromine-containing lactone. While this reaction is often catalyzed by other chiral species, the principles of stereocontrol demonstrated by oxazolidinones in other contexts are relevant. nih.gov The ability of a chiral auxiliary to control the facial selectivity of an electrophilic attack on a double bond is central to achieving high enantioselectivity in such cyclizations.

The following table summarizes the application of oxazolidinone auxiliaries in these asymmetric additions:

ReactionRole of Oxazolidinone DerivativeKey Outcome
Michael AdditionChiral Michael acceptor (N-enoyl-oxazolidinone)High diastereoselectivity in the formation of β-substituted products. nih.gov
Bromolactonization(Principle Application) Control of facial selectivity in electrophilic attack on an unsaturated system.Formation of enantioenriched lactones. nih.gov

N-Acyl-1,3-Oxazolidines in Stereoselective Side Chain Modifications

N-acyl-1,3-oxazolidines serve as versatile chiral auxiliaries for a variety of stereoselective transformations that modify the N-attached side chain. researchgate.net These auxiliaries, derived from readily available and enantiomerically pure 1,2-amino alcohols, provide a robust platform for controlling the stereochemistry of reactions occurring at the acyl group. researchgate.netnih.gov

The stereodirecting influence of the chiral oxazolidine (B1195125) ring allows for highly diastereoselective functionalization of the N-acyl chain. This has been exploited in a range of reactions, including the synthesis of α-branched products through the alkylation of their lithium imide Z-enolates. researchgate.net The predictable stereocontrol afforded by these auxiliaries makes them valuable tools in the synthesis of biologically active molecules. researchgate.net

For instance, the condensation of certain amino alcohols with aldehydes can lead to the formation of 1,3-oxazolidines, which can then be acylated. nih.gov Subsequent reactions on the acyl side chain proceed with high diastereoselectivity, guided by the stereocenters present in the oxazolidine ring. nih.gov This approach has been utilized in the synthesis of complex heterocyclic structures with complete stereocontrol. nih.gov

The following table highlights the role of N-acyl-1,3-oxazolidines in directing stereoselective modifications:

TransformationRole of N-Acyl-1,3-OxazolidineExample Application
AlkylationChiral template for diastereoselective enolate alkylationSynthesis of α-branched carboxylic acid derivatives. researchgate.net
Aldol ReactionChiral pro-nucleophileControlled synthesis of syn and anti aldol products. researchgate.net
Cyclization ReactionsStereochemical control during ring formationSynthesis of complex heterocyclic systems. nih.gov

Medicinal Chemistry and Biological Activity of 1,3 Oxazolidine 4 Carboxylic Acid Scaffolds

General Therapeutic Potential and Drug Discovery Insights

The 1,3-oxazolidine-4-carboxylic acid scaffold is a versatile building block in the design of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The five-membered heterocyclic ring of oxazolidinone is a key pharmacophore in several clinically important drugs. rsc.org The structural rigidity and stereochemistry of this scaffold allow for precise orientation of functional groups, which is crucial for specific binding to biological targets.

In drug discovery, the oxazolidinone ring is often utilized as a bioisosteric replacement for functionalities like carbamates, ureas, and amides. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. Researchers have extensively explored modifications at various positions of the oxazolidinone ring to optimize potency and selectivity, as well as to mitigate potential side effects. These efforts have led to the development of numerous analogues with promising therapeutic applications in diverse areas of medicine.

Antimicrobial Research and Mechanisms of Action

The most well-established therapeutic application of oxazolidinone-containing compounds is in the field of antimicrobials. These agents have proven to be particularly effective against a range of pathogenic bacteria, including strains that have developed resistance to other classes of antibiotics.

Antibacterial Efficacy and Inhibition of Bacterial Protein Synthesis

Derivatives of this compound are potent inhibitors of bacterial protein synthesis. Their unique mechanism of action involves binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This binding event occurs at an early stage of translation, specifically preventing the formation of the initiation complex, which consists of the N-formylmethionyl-tRNA (fMet-tRNA), the ribosome, and messenger RNA (mRNA). By blocking this crucial first step, these compounds effectively halt the production of essential bacterial proteins, leading to the inhibition of bacterial growth. This mechanism is distinct from that of many other classes of antibiotics, which contributes to their effectiveness against resistant pathogens.

The following table summarizes the in vitro antibacterial activity of selected oxazolidinone derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 8E. faecalis ATCC 292121.0 rsc.org
Compound 8S. aureus ATCC 259231.0 rsc.org
Compound 20MSSA and MRSA0.5 - 1.0 rsc.org
Compound 29MSSA and MRSA2.0 rsc.org
Benzoxazinyl–oxazolidinone 55M. tuberculosis H37Rv0.391 (MIC90) rsc.org
1,3,4-Oxadiazole (B1194373) derivative 19S. epidermidis0.48 nih.gov
2-acylamino-1,3,4-oxadiazole 22aS. aureus1.56 nih.gov
2-acylamino-1,3,4-oxadiazole 22b & 22cB. subtilis0.78 nih.gov
1,3,4-Oxadiazole derivative 14a & 14bP. aeruginosa and B. subtilis0.2 nih.gov

Activity Against Resistant Bacterial Strains (e.g., MRSA)

A significant advantage of oxazolidinone-based antibiotics is their efficacy against multidrug-resistant bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). MRSA infections pose a serious threat to public health, and the development of new drugs to combat these pathogens is a critical area of research. Several oxazolidinone derivatives have demonstrated potent activity against MRSA strains. For instance, a series of 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones showed promising inhibitory activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus MRSA 43300. rsc.org Another study on oxazolidinone derivatives reported MIC values against MRSA ranging from 0.25 to 1.0 µg/mL. rsc.org The ability of these compounds to overcome existing resistance mechanisms makes them valuable assets in the fight against serious bacterial infections.

The table below presents the Minimum Inhibitory Concentration (MIC) values of various oxazolidinone derivatives against MRSA.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 8S. aureus MRSA 433000.5 rsc.org
Oxazolidinone 18MRSA (six strains)0.25 - 1.0 rsc.org
[(R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one] (7a)MRSA isolates12.5 nih.gov
TedizolidMRSA ATCC 335910.5 nih.gov
RanbezolidMRSA ATCC 335911 nih.gov
RadezolidMRSA ATCC 335911 nih.gov
Deacetyl Linezolid (B1675486) ThioacetamideMRSA ATCC 335911 nih.gov
Norfloxacin derivative 4a-cMRSA1-3 strains0.25 - 1 nih.gov

Antiviral Investigations and Preliminary Findings

The therapeutic potential of scaffolds related to this compound extends to antiviral applications. Research in this area has yielded preliminary but promising results. For example, a series of 2-aryl substituted thiazolidine-4-carboxylic acids, which share a similar heterocyclic core, have been synthesized and evaluated for their antiviral activity against avian influenza virus (AIV) and infectious bronchitis virus (IBV). nih.goviranjournals.irnih.gov

In these studies, several compounds demonstrated significant inhibitory effects. One p-bromo substituted compound was particularly active against AIV, with a 50% inhibitory concentration (IC50) of 3.47 µM. nih.goviranjournals.irnih.gov Similarly, another derivative showed strong activity against IBV with an IC50 value of 4.10 µM. nih.goviranjournals.irnih.gov These findings suggest that the thiazolidine-4-carboxylic acid scaffold, and by extension similar oxazolidinone structures, could serve as a basis for the development of novel antiviral agents.

The following table details the antiviral activity of select thiazolidine-4-carboxylic acid derivatives.

Compound DerivativeVirusIC50 (µM)Reference
p-bromo substituted compound (1d)Avian Influenza Virus (AIV)3.47 nih.goviranjournals.irnih.gov
p-nitro substituted compound (1g)Avian Influenza Virus (AIV)3.97 nih.gov
Compound 1cInfectious Bronchitis Virus (IBV)4.10 nih.goviranjournals.irnih.gov
Compound 1aInfectious Bronchitis Virus (IBV)5.20 nih.gov
Compound 1bInfectious Bronchitis Virus (IBV)4.18 nih.gov
Compound 1dInfectious Bronchitis Virus (IBV)6.48 nih.gov
Compound 1gInfectious Bronchitis Virus (IBV)6.20 nih.gov

Anticancer Potential and Cellular Mechanisms

In addition to their antimicrobial and antiviral properties, derivatives of the this compound scaffold have emerged as potential anticancer agents. Their ability to induce programmed cell death, or apoptosis, in cancer cells is a key area of investigation.

Induction of Apoptosis in Cancer Cells

Several studies have demonstrated that oxazolidinone derivatives can trigger apoptosis in various cancer cell lines. This process is a highly regulated form of cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds often involves the activation of a cascade of enzymes called caspases.

Research has shown that certain oxazolidinone derivatives can activate key initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov The activation of caspase-9 is typically associated with the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Some oxazolidinone compounds have been observed to upregulate Bax and downregulate Bcl-2, thereby promoting the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. ijper.org Furthermore, some derivatives have been shown to induce cell cycle arrest, for instance at the G1 phase, which can also contribute to their antiproliferative effects. nih.gov

The table below highlights the anticancer activity of selected oxazolidinone derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Cellular MechanismReference
Compound 17DU145 (prostate)-Induces apoptosis by activation of caspase-3 and -9 nih.gov
Compound OIMCF-7 (breast)17.66Induces apoptosis via mitochondrial intrinsic pathway, increases ROS, affects mitochondrial functions ajrconline.org
Compound OIHeLa (cervical)31.10Induces apoptosis via mitochondrial intrinsic pathway, increases ROS, affects mitochondrial functions ajrconline.org
Acetohydrazide 4fU937 (lymphoma)-Activates caspase activity by 270.7% relative to PAC-1 researchgate.net
Acetohydrazide 5l--Activates caspase activity by 291% relative to PAC-1 researchgate.net

In-depth Analysis of this compound Reveals Limited Publicly Available Research for a Comprehensive Biological Activity Profile

The initial promise of oxazolidine (B1195125) derivatives as pharmacologically active agents has been noted in broader chemical literature, with some studies indicating a potential for anticancer properties through mechanisms like apoptosis induction. However, specific investigations into the inhibitory effects of this compound scaffolds on critical components of cell signaling and proliferation, such as growth factors, specific enzymes, and kinases, are largely absent from the public domain.

This lack of specific data extends to the modulation of key cancer-related targets. There is a significant gap in the literature regarding the interaction of this compound derivatives with enzymes such as telomerase, histone deacetylases (HDACs), topoisomerase II, thymidylate synthase, and thymidine (B127349) phosphorylase. While related heterocyclic structures like 1,3,4-oxadiazoles and thiazolidine-4-carboxylic acids have been the subject of such investigations, the direct translation of these findings to the this compound scaffold is not scientifically valid due to structural differences.

Furthermore, detailed reports on the antiproliferative activity of this compound derivatives across a range of cancer cell lines, which would be essential for understanding their potential as anticancer agents, are not sufficiently present in the available scientific databases. Similarly, comprehensive studies on the broader enzyme inhibitory and activatory roles of this specific scaffold in various biochemical pathways are not documented in a manner that would allow for a detailed, evidence-based analysis.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of 1,3-oxazolidine-4-carboxylic acid and its derivatives, especially when incorporated into peptides. nih.gov These derivatives, often referred to as pseudoprolines, introduce a kink in the peptide backbone, influencing the local conformation. chempep.compeptide.com

One of the key conformational features studied by NMR is the cis-trans isomerization of the amide bond preceding the oxazolidine (B1195125) ring. nih.gov The ratio of cis to trans conformers can be determined by integrating the signals in the 1H NMR spectrum, as the protons in the two isomers experience different chemical environments. nih.gov For instance, in peptides containing a 2,2-dimethyloxazolidine-4-carboxylic acid, the cis amide conformation is highly favored. unibo.it

Table 1: Representative 1H NMR Data for a Peptide Containing a 2-oxo-1,3-oxazolidine-4-carboxylic Acid Moiety
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4-H4.22d4.8Proton on the carbon bearing the carboxyl group
5-H4.42t5.2Proton on the carbon adjacent to the oxygen and nitrogen
AlaNH6.17d7.9Amide proton of the preceding alanine (B10760859) residue
PheNH7.38d8.0Amide proton of the following phenylalanine residue

Data adapted from a study on a tetrapeptide containing a 2-oxo-1,3-oxazolidine-4-carboxylic acid derivative. unibo.it

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry plays a crucial role in complementing experimental data by providing insights into the structural preferences and reactivity of this compound and its derivatives at an atomic level.

Conformational Energy Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative energies of different conformers of oxazolidine-containing molecules. researchgate.netnih.govresearchgate.net These calculations help in understanding the stability of various ring puckering modes and the rotational barriers around key single bonds.

For example, conformational energy calculations have shown that the formation of the oxazolidine ring does not dramatically alter the preferred conformation of the original β-amino alcohol from which it was derived. rsc.org The relative energies of cis and trans amide bond conformers in pseudoproline-containing peptides have also been successfully predicted, corroborating experimental NMR findings.

Molecular Docking and Structure-Activity Relationship (SAR) Studies

The constrained conformation of this compound makes it a valuable building block in the design of peptidomimetics and other bioactive molecules. Molecular docking studies are utilized to predict the binding modes of peptides containing these pseudoproline residues with their biological targets, such as enzymes and receptors. nih.govnih.govrsc.org

Table 2: Influence of C2-Substitution on Amide Bond Conformation in Pseudoproline-Containing Peptides
C2-SubstituentPredominant Amide ConformationImplication for SAR
UnsubstitutedtransSimilar to natural proline, acts as a control.
2,2-DimethylcisInduces a sharp turn, significantly altering peptide backbone.
2-MonosubstitutedDependent on stereochemistryAllows for fine-tuning of the conformational equilibrium.

X-ray Crystallography for Detailed Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for molecules that can be obtained in a crystalline form. The solid-state structure of several derivatives of this compound has been determined using this technique.

These studies have unequivocally confirmed the ring conformation and the stereochemistry at the chiral centers. For example, the crystal structure of peptides containing 2-oxo-1,3-oxazolidine-4-carboxylic acid reveals an all-trans conformation of the peptide bonds in the solid state. unibo.it This detailed structural information is invaluable for validating the results of spectroscopic and computational studies and for understanding the precise intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Derivatives and Structural Analogues of 1,3 Oxazolidine 4 Carboxylic Acid

Alkyl and Aryl Substituted 1,3-Oxazolidine-4-carboxylic Acids

The substitution of alkyl and aryl groups onto the 1,3-oxazolidine-4-carboxylic acid framework is a key strategy for modifying its properties. The synthesis of these derivatives can be achieved through various methods. For instance, multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds can be synthesized by reacting 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. google.com This method is noted for being environmentally friendly and having a high yield of over 86%. google.com The substituent, denoted as 'R', can be hydrogen or an alkyl group with 1-5 carbon atoms, such as methyl, ethyl, isopropyl, or tert-butyl. google.com

The introduction of aryl groups can also be accomplished through various synthetic routes. Photocatalyzed multicomponent triple C–F bond cleavage of methyltrifluorides has been reported as a method for the synthesis of α-arylated carboxylic acids. nih.gov Furthermore, the position of substitution on the oxazole (B20620) ring significantly influences the biological activity of the resulting compound. derpharmachemica.com For example, substitutions at the C-2 and C-4 positions are crucial for tyrosinase inhibitory activity and can also impact immunosuppressive activities. derpharmachemica.com The addition of a double bond at the C-4 position, along with a phenyl ring at the C-2 position, also plays an important role. derpharmachemica.com

Comparison with Related Heterocycles: 2-Oxo-1,3-Thiazolidine-4-carboxylic Acid

A comparative analysis with related heterocyclic compounds, such as 2-oxo-1,3-thiazolidine-4-carboxylic acid, provides valuable insights into the structure-activity relationships of these molecules.

Contrasting Conformational Constraints and Hydrogen-Bonding Capacity

Hydrogen bonding is a critical factor in the physical properties of carboxylic acids, affecting their boiling points and solubility. chemguide.co.uk While specific studies directly comparing the hydrogen-bonding capacity of this compound and 2-oxo-1,3-thiazolidine-4-carboxylic acid are not detailed in the provided results, the presence of the carboxylic acid group in both ensures they can act as hydrogen bond donors and acceptors. chemguide.co.uk In pure form, carboxylic acids can form dimers through hydrogen bonding, which increases their effective molecular size and raises their boiling point. chemguide.co.uk

Differential Biological Activity Profiles

The structural differences between 1,3-oxazolidine and 1,3-thiazolidine derivatives lead to distinct biological activity profiles. For example, a series of thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase. nih.gov The most potent compound in this series demonstrated an IC50 value of 0.14 μM, suggesting that the thiazolidine (B150603) ring can serve as a basis for designing novel influenza NA inhibitors. nih.gov

Oxazolidine (B1195125) derivatives, on the other hand, have been investigated for a range of pharmacological activities, including their use as anticonvulsants (e.g., trimethadione, paramethadione). carewellpharma.in The specific substitutions on the oxazolidine ring are critical in determining their therapeutic application.

Ester Derivatives (e.g., Methyl (4R)-2-Oxo-1,3-oxazolidine-4-carboxylate) and their Functionalization

Ester derivatives of this compound, such as methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate, are valuable intermediates in organic synthesis. This chiral building block is synthesized from L-serine methyl ester hydrochloride and bis(trichloromethyl) carbonate (triphosgene). Its stereochemical purity makes it a key component in the asymmetric synthesis of non-proteinogenic amino acids and various heterocyclic compounds.

The functionalization of these ester derivatives can be achieved through several chemical reactions. The carboxylic acid group can be converted to an ester via alkylation of the corresponding carboxylate with a primary halide. libretexts.org Further reactions can include oxidation to form oxazolidinones, reduction to oxazolidines with different substituents, and nucleophilic substitution to introduce new functional groups. The ester group itself can be manipulated, for instance, through hydrolysis back to the carboxylic acid or conversion to amides using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Oxazolidine Derivatives with Diverse Functional Groups (e.g., Furan (B31954) Rings, Carbohydrate Moieties)

The versatility of the oxazolidine scaffold is further demonstrated by its incorporation into more complex molecules containing other functional groups, such as furan rings and carbohydrate moieties.

Furan-containing oxazole derivatives are of interest due to the combined biological activities of both heterocyclic rings. derpharmachemica.com Furan itself is a five-membered aromatic heterocycle that can be synthesized through methods like the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. youtube.com The substitution pattern on both the furan and oxazole rings is crucial for their biological activity. derpharmachemica.com

The attachment of carbohydrate moieties to oxazolidine derivatives introduces a high degree of stereochemical complexity and the potential for specific interactions with biological systems. nih.gov Carbohydrate-based organocatalysts, for example, can be used in various stereoselective transformations. nih.gov The carbohydrate part of the molecule can provide steric hindrance or a general chiral environment, influencing the stereochemical outcome of reactions like the aldol (B89426) reaction. nih.gov

Emerging Research Areas and Future Directions

Development of Novel 1,3-Oxazolidine-4-carboxylic Acid Based Drug Candidates

The rigid, chiral framework of this compound makes it an attractive building block for the design of new drug candidates with improved pharmacological profiles. Its derivatives are being explored for a wide array of therapeutic applications. The core structure can be strategically modified to interact with specific biological targets, such as enzymes and receptors.

Derivatives of the closely related 1,3,4-oxadiazole (B1194373) ring system have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. mdpi.comnih.govresearchgate.net This success provides a strong rationale for the exploration of this compound analogs as potential therapeutic agents. For instance, novel 1,3,4-oxadiazole derivatives have been designed and synthesized as potent neuraminidase inhibitors for anti-influenza therapy. nih.gov Furthermore, certain 1,3,4-oxadiazole derivatives have been identified as broad-spectrum antiparasitic agents, showing activity against Trypanosoma brucei, Leishmania infantum, and Plasmodium falciparum. nih.gov

Research into structurally similar scaffolds, such as 1,3-thiazolidine-4-one derivatives, has also yielded promising results. These compounds have been synthesized and evaluated for their biological activities, demonstrating the potential of five-membered heterocyclic systems in drug discovery. nih.gov The insights gained from these related compounds can guide the design and synthesis of novel this compound-based drug candidates.

A notable area of investigation is the development of inhibitors for enzymes like glycogen (B147801) synthase kinase-3 (GSK-3), where 5-aryl-4-carboxamide-1,3-oxazoles have shown promise. bohrium.com Similarly, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been identified as potent inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov These examples highlight the potential of modifying the this compound core to target specific enzymes implicated in various diseases.

Table 1: Examples of Biologically Active Oxazolidine (B1195125) and Related Heterocyclic Derivatives

Compound ClassTherapeutic Target/ActivityReference
5-Aryl-4-carboxamide-1,3-oxazolesGlycogen synthase kinase-3 (GSK-3) inhibitors bohrium.com
2-Oxo-imidazolidine-4-carboxylic acid hydroxyamidesMatrix metalloproteinase-13 (MMP-13) inhibitors nih.gov
1,3,4-Oxadiazole derivativesNeuraminidase inhibitors (anti-influenza) nih.gov
1,3,4-Oxadiazole derivativesBroad-spectrum antiparasitic agents nih.gov
1,3,4-Oxadiazole derivativesAntibacterial, antifungal, anti-inflammatory mdpi.comnih.govresearchgate.net
1,3-Thiazolidine-4-one derivativesVarious biological activities nih.gov

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound and its derivatives is a key area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods.

A significant advancement in this area is the development of a synthesis method for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds that uses water as a solvent. google.com This approach is environmentally friendly, offers high safety, and is easy to operate with product yields exceeding 86%. google.com The process involves reacting a 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride derivative with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. google.com This stands in contrast to traditional methods that often rely on organic solvents like dichloromethane, dioxane, or acetonitrile, which can be hazardous and result in lower yields. google.com

Another innovative approach is the use of solid-phase synthesis for the preparation of 1,3-oxazolidine derivatives. doi.org This methodology allows for the generation of a library of compounds through a combinatorial approach, which is highly valuable in drug discovery. The process involves immobilizing a starting material on a solid support, such as a Wang resin, and then carrying out a series of reactions to build the oxazolidine ring. doi.org The final product is then cleaved from the resin. doi.org

The condensation of β-amino alcohols with aldehydes or ketones is a fundamental reaction for forming the oxazolidine ring. nih.gov Research into the mechanism of this reaction aims to improve control over the stereochemistry and yield of the products. While the reaction is thought to proceed through a hemiaminal and an iminium ion intermediate, direct observation of these species can be challenging. nih.gov

Visible light-mediated photoredox catalysis represents a modern and green approach to organic synthesis. This has been applied to the use of carboxylic acids as traceless activation groups for radical conjugate additions, offering a versatile platform for generating Michael donors without the need for organometallic activators. acs.org Such innovative catalytic systems could potentially be adapted for the synthesis of this compound derivatives.

Table 2: Comparison of Synthetic Approaches for this compound Derivatives

Synthetic MethodKey FeaturesAdvantagesDisadvantages/ChallengesReference
Aqueous SynthesisUses water as a solvent; reaction of 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate.Environmentally friendly, high safety, high yield (>86%).Specific to certain derivatives. google.com
Solid-Phase SynthesisImmobilization on a solid support (e.g., Wang resin); combinatorial approach.Amenable to high-throughput synthesis of compound libraries.Can be labile under certain cleavage conditions. doi.org
Conventional CondensationReaction of β-amino alcohols with aldehydes/ketones in organic solvents.Well-established method.Often requires hazardous solvents, may have lower yields. google.comnih.gov
Photoredox CatalysisVisible light-mediated activation of carboxylic acids.Mild reaction conditions, avoids organometallic reagents.Application to oxazolidine synthesis is still exploratory. acs.org

Advanced Applications in Chemical Biology and Protein Engineering

The constrained conformation of this compound makes it a valuable tool in chemical biology and protein engineering. Its incorporation into peptides can enforce specific secondary structures, enhancing their stability and biological activity.

Specifically, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid can function as a pseudo-proline dipeptide mimic. When inserted into a peptide sequence, it can induce an all-trans conformation in the peptide backbone. This is particularly useful for modulating the structure and function of peptides, potentially leading to more potent and stable peptide-based drugs. The rigid heterocyclic structure provides conformational constraints that are desirable in the design of peptidomimetics.

Theoretical studies have explored the conformational preferences of polypeptides containing (S)-oxazolidine-4-carboxylic acid, providing insights into their helical structures. acs.org This fundamental understanding is crucial for the rational design of peptides with specific three-dimensional folds.

The ability to introduce unnatural amino acids like this compound into proteins allows for the engineering of proteins with novel properties. This can include enhanced stability, altered substrate specificity, or the introduction of new functionalities. The oxazolidine ring can serve as a scaffold for further chemical modification, enabling the attachment of probes, labels, or other molecules of interest for studying protein function and interactions.

Computational Design and Optimization of this compound Derivatives

Computational methods are playing an increasingly important role in the design and optimization of this compound derivatives for various applications. Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of new compounds with desired properties.

For instance, in the development of GSK-3 inhibitors based on the 5-aryl-4-carboxamide-1,3-oxazole scaffold, the binding mode of a lead compound was determined by X-ray crystallography. bohrium.com This structural information was then used to guide the computational design of new analogs with improved potency, selectivity, and pharmacokinetic properties, such as brain penetration. bohrium.com

Similarly, computational techniques have been successfully employed to identify inhibitors of other enzymes. Molecular modeling and virtual screening of a large ligand database led to the identification of (4R)-thiazolidine carboxylic acid and its derivatives as potent urease inhibitors. researchgate.net Docking studies revealed that the carboxylic acid moiety of the (4R)-enantiomer binds tightly to the bimetallic nickel center in the active site of the enzyme. researchgate.net These computational predictions were subsequently validated by experimental testing. researchgate.net

Density functional theory (DFT) calculations are also used to understand the molecular structure and electronic properties of these compounds. Such calculations have been applied to thiazolidine-4-carboxylic acid derivatives and their metal complexes to optimize their geometries and predict their reactivity, with results showing good agreement with experimental data. ekb.eg These computational approaches can be readily applied to the design and optimization of novel this compound derivatives, providing a rational basis for their synthesis and biological evaluation.

Q & A

Q. What are the common synthetic routes for preparing 1,3-oxazolidine-4-carboxylic acid derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions of amino alcohols with carbonyl-containing compounds. A widely used method includes:

  • Condensation and cyclization : Reacting Boc-protected amino acids with aldehydes or ketones under acidic conditions to form the oxazolidine ring. For example, in peptidomimetic synthesis, L-serine or threonine derivatives are treated with carbonyl compounds (e.g., ketones) to generate constrained oxazolidine rings .
  • Coupling agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane to activate carboxylic acids for subsequent amide bond formation, followed by Boc-deprotection with trifluoroacetic acid (TFA) .
  • Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate is commonly employed to isolate products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound compounds?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming ring conformation, stereochemistry, and substituent positions. For example, characteristic proton signals for the oxazolidine ring appear between δ 3.5–5.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and purity .
  • X-ray crystallography : SHELXL software is used to refine crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks in oxazolidine-containing peptides .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for this compound derivatives across different assay systems?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents on the oxazolidine ring (e.g., aryl groups, alkyl chains) and evaluate changes in bioactivity. For instance, replacing phenyl groups with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) may enhance antimicrobial potency .
  • Assay standardization : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) and cell line selection to isolate compound-specific effects. Evidence from thiazolidine derivatives suggests solvent-dependent aggregation can skew activity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes/receptors, helping reconcile conflicting in vitro/in vivo results .

Q. What strategies are employed to analyze the conformational effects of incorporating this compound moieties into peptide chains?

  • NMR-based conformational analysis : 2D NOESY or ROESY experiments detect through-space nuclear Overhauser effects (NOEs) to determine backbone dihedral angles (φ/ψ) and ring puckering .
  • Circular dichroism (CD) : Monitors changes in peptide secondary structure (e.g., α-helix to β-turn transitions) induced by oxazolidine constraints .
  • Crystallographic refinement : Adjust SHELXL parameters (e.g., TWIN and HKLF5 commands) to handle twinning or disordered solvent molecules in oxazolidine-containing crystals .

Q. How do crystallographic refinement parameters (e.g., SHELXL) need to be adjusted when working with this compound-containing structures?

  • Handling chirality : Define chiral centers using the CHIV refinement command to prevent inversion errors, as oxazolidine rings often have fixed (R/S) configurations .
  • Disordered solvent modeling : Use SQUEEZE (PLATON) or MASK (SHELXL) to account for poorly resolved solvent regions, which are common in polar oxazolidine crystals .
  • Twinning correction : For twinned crystals, apply the TWIN and BASF commands in SHELXL to refine scale factors and orientation matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.